molecular formula C10H11NO2 B8482972 3-Amino-indan-4-carboxylic acid

3-Amino-indan-4-carboxylic acid

Cat. No. B8482972
M. Wt: 177.20 g/mol
InChI Key: PADUIJUTDOLGIL-UHFFFAOYSA-N
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Patent
US07053122B2

Procedure details

A mixture of the 3-hydroxyimino-indan-4-carboxylic acid (0.45 g, 2.35 mmol), zinc powder (0.72 g) in 1M HCl (10 ml) and glacial acetic acid (3 ml) was heated to 90° C. for 18 hours. The mixture was cooled to room temperature, the solid filtered off and the solvent removed by evaporation under reduced pressure. The residue was diluted with water (5 ml) and extracted with dichloromethane (3×10 ml) and ethyl acetate (5 ml). The aqueous fraction was purified by ion-exchange column (DOWEX™ 50WX2-100) eluting with a solvent gradient of ammonia: water (5:95) to give the title compound (0.142 g, 34%) as a white solid.
Name
3-hydroxyimino-indan-4-carboxylic acid
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.72 g
Type
catalyst
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]1[C:11]2[C:10]([C:12]([OH:14])=[O:13])=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4]1>Cl.C(O)(=O)C.[Zn]>[NH2:2][CH:3]1[C:11]2[C:10]([C:12]([OH:14])=[O:13])=[CH:9][CH:8]=[CH:7][C:6]=2[CH2:5][CH2:4]1

Inputs

Step One
Name
3-hydroxyimino-indan-4-carboxylic acid
Quantity
0.45 g
Type
reactant
Smiles
ON=C1CCC=2C=CC=C(C12)C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0.72 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solid filtered off
CUSTOM
Type
CUSTOM
Details
the solvent removed by evaporation under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water (5 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×10 ml) and ethyl acetate (5 ml)
CUSTOM
Type
CUSTOM
Details
The aqueous fraction was purified by ion-exchange column (DOWEX™ 50WX2-100)
WASH
Type
WASH
Details
eluting with a solvent gradient of ammonia: water (5:95)

Outcomes

Product
Name
Type
product
Smiles
NC1CCC=2C=CC=C(C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.142 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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